![molecular formula C18H20ClN3O4 B2655787 diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate CAS No. 956574-60-0](/img/structure/B2655787.png)
diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate is an organic compound commonly used in various scientific research fields due to its unique chemical structure and properties. The compound is particularly noted for its relevance in medicinal chemistry, where it serves as a building block for synthesizing pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions The compound can be synthesized via a multi-step process involving several key reactions. Initially, diethyl malonate is reacted with 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-amine in the presence of a base such as sodium ethoxide, which facilitates the formation of the intermediate. The reaction typically occurs under reflux conditions in an ethanol solvent.
Industrial Production Methods For industrial-scale production, similar synthetic routes are followed, but optimizations are made to improve yield and cost-efficiency. High-pressure reactors and continuous flow systems are often employed to handle large volumes, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes The compound participates in a variety of chemical reactions, including:
Oxidation: Where it can be oxidized to form corresponding oxides.
Reduction: Reduction reactions often yield simplified or more complex derivatives.
Substitution: It undergoes substitution reactions particularly in the presence of nucleophiles and electrophiles.
Common Reagents and Conditions Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogens or other nucleophilic reagents.
Major Products Formed The major products depend on the reaction conditions and reagents. For example, oxidation typically yields carboxylated derivatives, while substitution reactions can introduce various functional groups, altering its chemical and physical properties.
Scientific Research Applications
Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate is widely used in scientific research due to its versatile chemical nature. In chemistry, it serves as a precursor for synthesizing complex molecules. In biology and medicine, it is utilized in the development of potential therapeutic agents, including anti-inflammatory and anticancer compounds. The compound’s ability to engage in diverse reactions makes it valuable in drug discovery and development. In industry, it finds applications in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action involves interactions with various molecular targets. Its pyrazole ring and chlorophenyl group are known to interact with biological receptors, enzymes, and pathways. These interactions can modulate the activity of specific proteins, leading to desired biological effects. For instance, in medicinal applications, it may inhibit enzymes associated with disease progression, offering therapeutic benefits.
Comparison with Similar Compounds
Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate is compared to other malonate derivatives and pyrazole-containing compounds. Similar compounds include diethyl malonate and other aminopyrazoles. What sets this compound apart is its unique combination of functional groups, which confers distinct reactivity and biological activity. Its specific structural arrangement enhances its potential in targeted applications, making it a valuable asset in research and development.
So, there you have it: a comprehensive look at this fascinating compound. Anything else you’d like to dive into?
Properties
IUPAC Name |
diethyl 2-[[[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-4-25-17(23)15(18(24)26-5-2)11-20-16-10-12(3)21-22(16)14-8-6-13(19)7-9-14/h6-11,20H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDNQXWEYQNMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NN1C2=CC=C(C=C2)Cl)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
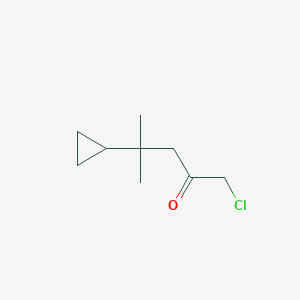
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2655708.png)
![N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2655711.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655712.png)
![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2655713.png)

![3-chloro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2655717.png)
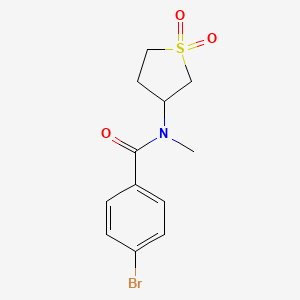

![4-Methoxy-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2655721.png)
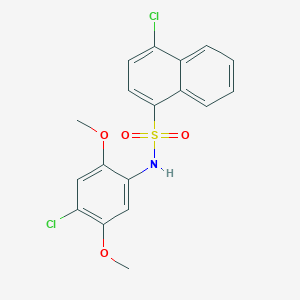
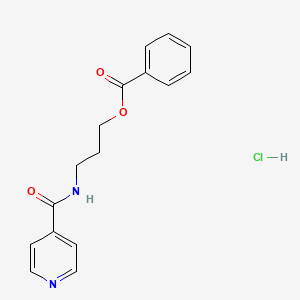
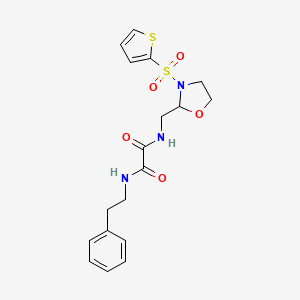
![3-amino-N-(4-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655727.png)
